molecular formula C17H25N3O3 B7045655 N'-(2-methoxybenzoyl)-1-propylpiperidine-3-carbohydrazide

N'-(2-methoxybenzoyl)-1-propylpiperidine-3-carbohydrazide

Cat. No.: B7045655
M. Wt: 319.4 g/mol
InChI Key: PWWUOGCYZCVBTF-UHFFFAOYSA-N
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Description

N’-(2-methoxybenzoyl)-1-propylpiperidine-3-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a methoxybenzoyl group, and a carbohydrazide moiety

Properties

IUPAC Name

N'-(2-methoxybenzoyl)-1-propylpiperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-10-20-11-6-7-13(12-20)16(21)18-19-17(22)14-8-4-5-9-15(14)23-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWUOGCYZCVBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C(=O)NNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzoyl)-1-propylpiperidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-methoxybenzoyl chloride with propylpiperidine to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like N,N-dimethylformamide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzoyl)-1-propylpiperidine-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(2-methoxybenzoyl)-1-propylpiperidine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzoyl)-1-propylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzoyl)homoserine
  • N-(2-methoxybenzoyl)glycine
  • N-(2-methoxybenzoyl)thiourea

Uniqueness

N’-(2-methoxybenzoyl)-1-propylpiperidine-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, specificity, or efficacy in certain applications .

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